Ethyl trifluoroacetyldibromoacetate
Overview
Description
- Ethyl trifluoroacetyldibromoacetate is a chemical compound with the molecular formula C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>F<sub>3</sub>O<sub>2</sub> .
- It belongs to the class of α,β-unsaturated esters and contains both bromine and fluorine atoms.
- The compound is synthesized for various applications, including its potential use in pharmaceuticals and agrochemicals.
Synthesis Analysis
- The synthesis of Ethyl trifluoroacetyldibromoacetate involves the reaction of ethyl 2,2,2-trifluoroacetoacetate with bromine .
- The bromination occurs at the α-carbon position of the acetoacetate moiety, resulting in the formation of the dibromo derivative.
Molecular Structure Analysis
- The compound has a trifluoroacetyl group and two bromo atoms attached to the central acetate carbon.
- The molecular structure includes a five-membered ring formed by the carbonyl group and the adjacent bromine atom.
Chemical Reactions Analysis
- Hydrolysis : Ethyl trifluoroacetyldibromoacetate can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
- Reduction : The compound can be reduced to ethyl trifluoroacetate by using reducing agents.
Physical And Chemical Properties Analysis
- Physical State : Ethyl trifluoroacetyldibromoacetate is a colorless liquid .
- Melting Point : The compound melts at a temperature of approximately 122°C .
- Solubility : It is soluble in organic solvents such as acetone, chloroform, and methanol.
Scientific Research Applications
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Organic Synthesis
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Preparation of Trifluoroacetylated Compounds
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Cyclization Mechanisms of Ethyl Cyanoacetate
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Formation of Fluorine-Containing Heterocycles
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Production of Organic Fluorine Compounds
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Upgradation of Bio-Based Furfuryl Alcohol
- With the regulation of cetyltrimethylammonium bromide/Cr3+ and ClSO3H sulfonation, a series of mesoporous MIL-101(Cr)-SO3H (MMSs) with multiple pore sizes and acidic properties were synthesized and explored to further facilitate the furfuryl alcohol (FA) ethanolization to ethyl levulinate (EL) for the first time .
Safety And Hazards
- Flammability : Ethyl trifluoroacetyldibromoacetate is flammable .
- Eye Irritation : It may cause eye irritation .
- Drowsiness or Dizziness : Exposure may lead to drowsiness or dizziness .
- Proper safety precautions should be followed during handling and storage.
Future Directions
- Researchers can explore novel synthetic methods to access related compounds.
- Investigate potential applications in drug development or agrochemicals.
Remember that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources for specific details and safety guidelines. 🌟
properties
IUPAC Name |
ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCIVMXOGHQNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534418 | |
Record name | Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trifluoroacetyldibromoacetate | |
CAS RN |
382-40-1 | |
Record name | Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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